molecular formula C8H8F3IN2O2 B8036691 ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B8036691
M. Wt: 348.06 g/mol
InChI Key: UJZGGQLXMIFCKP-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound characterized by the presence of iodine, trifluoroethyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl iodide as a reagent.

    Iodination: The iodination of the pyrazole ring is achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS).

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions include substituted pyrazoles, reduced derivatives, and coupled products with various functional groups.

Scientific Research Applications

Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrazole ring can interact with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the ethyl carboxylate group, making it less versatile in esterification reactions.

    Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: Similar structure but with bromine instead of iodine, affecting its reactivity and applications.

    Ethyl 4-iodo-1-(2,2,2-difluoroethyl)-1H-pyrazole-5-carboxylate: Contains a difluoroethyl group, altering its electronic properties and biological activity.

Uniqueness

Ethyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is unique due to the combination of iodine and trifluoroethyl groups, which impart distinct reactivity and physicochemical properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 4-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3IN2O2/c1-2-16-7(15)6-5(12)3-13-14(6)4-8(9,10)11/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZGGQLXMIFCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1CC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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